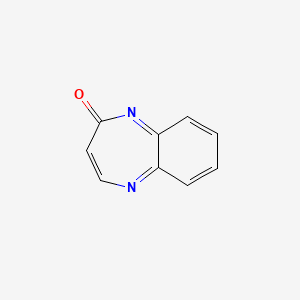

1,5-Benzodiazepin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,5-Benzodiazepin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C9H6N2O and its molecular weight is 158.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Anxiolytic and Sedative Effects

1,5-Benzodiazepin-2-one and its derivatives are primarily studied for their potential as anxiolytics and sedatives. These compounds interact with gamma-aminobutyric acid (GABA) receptors in the brain, which are crucial for regulating anxiety and sleep. Research has demonstrated that derivatives like 4-phenyl-1,5-benzodiazepin-2-one exhibit varying degrees of sedative effects. For instance, while the parent compound showed no sedative effect at certain doses, its long-chain derivatives did demonstrate significant sedative properties .

Neuroprotective Properties

Recent studies have highlighted the neuroprotective potential of this compound derivatives against oxidative stress. For example, specific derivatives have shown promising results in protecting SH-SY5Y neuronal cells from mitochondrial dysfunction and oxidative stress associated with Parkinson's disease. These compounds effectively reduced reactive oxygen species (ROS) levels and improved mitochondrial membrane potential, indicating their potential as therapeutic agents against neurodegenerative diseases .

Synthetic Chemistry Applications

Synthesis of Derivatives

The synthesis of this compound derivatives is a topic of ongoing research. Various synthetic methodologies have been developed to create these compounds with enhanced biological activity. For instance, the use of H-MCM-22 catalyst has been reported to yield high amounts of 1,5-benzodiazepine with excellent selectivity under mild conditions . This highlights the compound's versatility as a scaffold for further chemical modifications.

Dyes and Photographic Applications

Beyond medicinal uses, this compound derivatives have been explored as dyes for acrylic fibers in photography. Their unique chemical structure allows them to serve as effective colorants due to their stability and vibrant hues .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one under conditions simulating oxidative stress. The results indicated that this compound significantly reduced lipid peroxidation levels and apoptosis markers in neuronal cells exposed to hydrogen peroxide. This suggests that the compound could be developed into a treatment for oxidative stress-related neurodegenerative disorders .

Case Study 2: Sedative Properties

In another study focused on the pharmacological evaluation of alkylated derivatives of 4-(2-oxopropylidene)-1,5-benzodiazepin-2-one, researchers found that while some derivatives exhibited sedative effects comparable to established medications like clobazam, they also demonstrated low toxicity at therapeutic doses. This positions these derivatives as potential candidates for safer anxiolytic treatments .

Comparative Data Table

| Application Area | Compound/Derivative | Key Findings |

|---|---|---|

| Anxiolytic/Sedative | 4-Phenyl-1,5-benzodiazepin-2-one | No sedative effect at low doses; long-chain derivatives effective |

| Neuroprotection | 4-Phenyl-1H-1,5-benzodiazepin-2(3H)-one | Reduces ROS; protects against oxidative stress in neurons |

| Synthetic Chemistry | Various derivatives using H-MCM-22 | High yields; effective under mild conditions |

| Dyes | Benzodiazepine derivatives | Effective as dyes for acrylic fibers |

Propiedades

Fórmula molecular |

C9H6N2O |

|---|---|

Peso molecular |

158.16 g/mol |

Nombre IUPAC |

1,5-benzodiazepin-2-one |

InChI |

InChI=1S/C9H6N2O/c12-9-5-6-10-7-3-1-2-4-8(7)11-9/h1-6H |

Clave InChI |

QDKZHQGXPVFLHU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=NC=CC(=O)N=C2C=C1 |

Sinónimos |

1,5-BD-2-one 1,5-benzodiazepin-2-one |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.